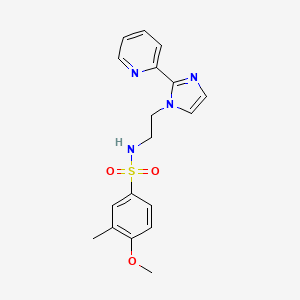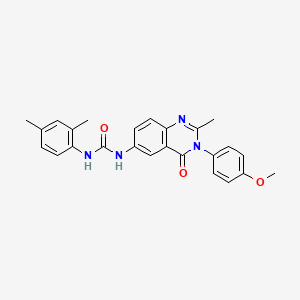
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione, also known as DMIMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline and has a unique chemical structure that makes it a promising candidate for use in medicinal chemistry, biochemistry, and other related fields.
Mecanismo De Acción
The mechanism of action of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione may also act as a redox-active molecule that can generate reactive oxygen species and induce oxidative stress in cells.
Biochemical and Physiological Effects:
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been shown to inhibit the migration and invasion of cancer cells. At higher concentrations, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can induce oxidative stress and DNA damage in cells, leading to cell death. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione is also relatively easy to synthesize and can be obtained in large quantities. However, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has some limitations, including its potential toxicity at high concentrations and its limited water solubility, which may make it difficult to use in certain biological assays.
Direcciones Futuras
There are several future directions for research on 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione, including the development of new derivatives with improved anticancer activity and reduced toxicity. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione and its potential applications in various fields. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can also be used as a tool to study the binding interactions between proteins and small molecules, which may lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione involves a series of chemical reactions that start with the reaction of 2-methyl-1,3,4(2H)-isoquinolinetrione with dimethyl sulfate and potassium carbonate. The resulting product is then treated with sodium hydride and methanol to obtain the final product, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione. The synthesis of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione.
Aplicaciones Científicas De Investigación
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
In biochemistry, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been used as a probe to study the binding interactions between proteins and small molecules. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been investigated for its potential as a fluorescent probe for imaging biological systems. In materials science, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers.
Propiedades
IUPAC Name |
5,7-dimethoxy-2-methylisoquinoline-1,3,4-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-13-11(15)7-4-6(17-2)5-8(18-3)9(7)10(14)12(13)16/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSQLKVVKKVDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)
![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)




![N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2838952.png)
![(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2838954.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2838960.png)
![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)
![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)
